Milacemide Hydrochloride

Description

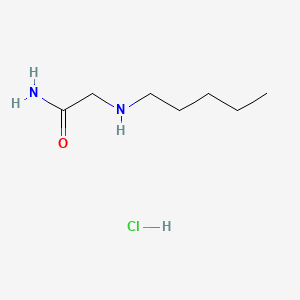

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

76990-85-7 |

|---|---|

Molecular Formula |

C7H17ClN2O |

Molecular Weight |

180.67 g/mol |

IUPAC Name |

2-(pentylamino)acetamide;hydrochloride |

InChI |

InChI=1S/C7H16N2O.ClH/c1-2-3-4-5-9-6-7(8)10;/h9H,2-6H2,1H3,(H2,8,10);1H |

InChI Key |

DNSCECUSJKDSKP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCNCC(=O)N.Cl |

Appearance |

Solid powder |

Other CAS No. |

76990-85-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Milacemide HCl; Milacemide HCl salt; Milacemide Hydrochloride; Milacemide Hydrochloride salt; CP-1552S; SC-45864; SC 45864; SC45864; CP 1552S; CP1552S; |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Milacemide Hydrochloride as a Glycine Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milacemide hydrochloride (2-N-pentylaminoacetamide hydrochloride) is an anticonvulsant and potential cognitive enhancer that functions as a prodrug for the neurotransmitter glycine. Its mechanism of action is centered on its ability to cross the blood-brain barrier, followed by metabolic conversion to glycine, which then modulates the N-methyl-D-aspartate (NMDA) receptor. This technical guide provides a comprehensive overview of the core mechanism of milacemide, detailing its metabolism, pharmacokinetics, and pharmacodynamics. It includes a compilation of quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Glycine is an essential co-agonist at the NMDA receptor, a critical component of excitatory neurotransmission in the central nervous system (CNS) involved in synaptic plasticity, learning, and memory.[1][2] Direct administration of glycine is largely ineffective for CNS applications due to its poor penetration of the blood-brain barrier. Milacemide was developed as a glycine prodrug to circumvent this limitation, offering a therapeutic strategy to elevate glycine levels in the brain.[1][3] This guide will explore the molecular journey of milacemide from administration to its ultimate effect on the NMDA receptor.

Mechanism of Action: From Prodrug to Neurotransmitter

The primary mechanism of action of milacemide involves a two-step metabolic conversion to glycine within the CNS.

2.1. Metabolism of Milacemide

Milacemide, being a lipophilic molecule, readily crosses the blood-brain barrier.[1][3] In the brain, it is metabolized by monoamine oxidase B (MAO-B) to an intermediate, 2-N-pentylaminoacetamide, which is then further converted to glycinamide and subsequently hydrolyzed to glycine .[4][5] This conversion is significantly more efficient by MAO-B than MAO-A.[4]

dot

Caption: Metabolic conversion of milacemide to glycine in the CNS.

2.2. Interaction with the NMDA Receptor

The glycine produced from milacemide metabolism acts as a co-agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor.[2][6] The binding of both glycine and glutamate (to the GluN2 subunit) is necessary for the opening of the NMDA receptor's ion channel, allowing for the influx of Ca²⁺ and subsequent activation of downstream signaling cascades involved in synaptic plasticity.

dot

Caption: Glycine-dependent activation of the NMDA receptor.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of milacemide and the binding characteristics of glycine.

Table 1: Pharmacokinetic Parameters of Milacemide and Metabolites in Rats

| Parameter | Milacemide | Glycinamide | Glycine | Reference(s) |

|---|---|---|---|---|

| Dose (mg/kg, i.p.) | 100, 200, 400 | - | - | [5] |

| Serum Cmax | Dose-dependent increase | Small, non-linear increase | Unaffected | [5] |

| CSF Cmax | Dose-dependent increase | 2.5-4.1x higher than serum | Dose-dependent increase | [5] |

| CSF Tmax (Glycinamide) | Significantly increased with MAO-B inhibitor | - | - | [5] |

| CSF AUC (Glycinamide) | Decreased with MAO-B inhibitor | - | - |[5] |

Table 2: Enzyme Kinetics of Milacemide Metabolism

| Enzyme | Substrate | Apparent Km (µM) | Species/Tissue | Reference(s) |

|---|---|---|---|---|

| MAO-B | Milacemide | 30-90 | Rat brain/liver mitochondria | [4] |

| MAO-A | Milacemide | ~1300 | Rat brain/liver mitochondria | [4] |

| MAO-B | Milacemide | Higher than rat | Ox liver |[2] |

Table 3: Pharmacodynamic Effects of Milacemide

| Effect | Model | Dose | Result | Reference(s) |

|---|---|---|---|---|

| Anticonvulsant Activity | Audiogenic seizures in DBA/2J mice | ED50 = 109 mg/kg (oral) | Inhibition of tonic extension | [1] |

| Cognitive Enhancement | Passive avoidance task in rats | Not specified | Enhanced performance | [1] |

| Cognitive Enhancement | Spontaneous alternation in mice | Not specified | Reversed drug-induced amnesia | [1] |

| Catecholamine Release | Isolated bovine adrenal chromaffin cells | 10⁻⁴ M | ~30% of acetylcholine-induced release |[3] |

Table 4: Glycine Binding Affinity at the NMDA Receptor

| Ligand | Parameter | Value | Preparation | Reference(s) |

|---|---|---|---|---|

| [³H]Glycine | Kᴅ | 40 nM (assumed true affinity) | Rat hippocampal membranes | [4] |

| [³H]Glycine | Kobs | 36-163 nM | Rat hippocampal membranes | [4] |

| Glycine | EC₅₀ | <1 µM | Dissociated neurons | [7] |

| Glycine | EC₅₀ | ~1-3 µM | Recombinant GluN1/GluN2A receptors |[7] |

Table 5: Clinical Trial Outcomes for Milacemide in Alzheimer's Disease

| Study | Dose | Duration | Primary Outcome Measures | Result | Reference(s) |

|---|---|---|---|---|---|

| Dysken et al., 1992 | 400, 800, 1200 mg/day | 4 weeks | ADAS, CGIC | No significant improvement | [5] |

| Herting, 1991 | 400-1200 mg/day | 4 weeks | Not specified | Disappointing results |[8] |

Experimental Protocols

4.1. In Vivo Microdialysis for Measuring Milacemide and Metabolites in Rat Brain

This protocol is synthesized from established methodologies for in vivo microdialysis in rodents.

dot

Caption: Workflow for in vivo microdialysis experiment.

Methodology:

-

Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.

-

Probe Implantation: Surgically implant a microdialysis probe into the brain region of interest (e.g., hippocampus or frontal cortex).

-

Recovery: Allow the animal to recover from surgery for at least 18 hours.

-

Perfusion: Connect the probe to a microinfusion pump and perfuse with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish basal levels of amino acids.

-

Drug Administration: Administer this compound intraperitoneally at the desired dose.

-

Sample Collection: Collect dialysate samples at regular intervals post-administration.

-

Analysis: Analyze the collected samples using high-performance liquid chromatography (HPLC) with fluorescence detection to quantify the concentrations of milacemide, glycinamide, and glycine.

4.2. Catecholamine Release Assay from Isolated Bovine Adrenal Chromaffin Cells

This protocol is based on established methods for studying secretagogue-induced catecholamine release from chromaffin cells.

Methodology:

-

Cell Isolation: Isolate chromaffin cells from bovine adrenal medullae by collagenase digestion.

-

Cell Culture: Plate the isolated cells in appropriate culture dishes and maintain in culture.

-

Pre-incubation: Wash the cells with a balanced salt solution and pre-incubate.

-

Stimulation: Add milacemide, glycinamide, glycine, or a positive control (e.g., acetylcholine) at various concentrations to the cells for a defined period. To investigate the role of MAO-B, cells can be pre-treated with a selective MAO-B inhibitor (e.g., L-deprenyl) before milacemide stimulation.

-

Sample Collection: At the end of the incubation period, collect the supernatant.

-

Catecholamine Quantification: Measure the amount of catecholamines (epinephrine and norepinephrine) released into the supernatant using a sensitive method such as HPLC with electrochemical detection or a fluorometric assay.

-

Data Analysis: Express the amount of released catecholamines as a percentage of the total cellular catecholamine content (determined by lysing the cells at the end of the experiment).

Discussion and Conclusion

This compound effectively serves as a prodrug to increase glycine concentrations in the central nervous system. Its metabolism is primarily mediated by MAO-B, leading to a localized increase in glycine that can modulate NMDA receptor activity. Preclinical studies have demonstrated its potential as an anticonvulsant and cognitive enhancer. However, clinical trials in patients with Alzheimer's disease did not show significant efficacy, and concerns regarding elevated liver enzymes were raised.[5][8][9]

The data and protocols presented in this guide provide a comprehensive resource for researchers investigating milacemide and other glycine-based therapeutic strategies. The distinct metabolic pathway and the targeted action on the NMDA receptor co-agonist site continue to make this and similar approaches an area of interest for the development of novel CNS therapeutics. Future research could focus on optimizing the pharmacokinetic profile to enhance efficacy and minimize peripheral side effects.

References

- 1. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Species differences in the interactions of the anticonvulsant milacemide and some analogues with monoamine oxidase-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cognitive effects of milacemide and methylphenidate in healthy young adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. On the true affinity of glycine for its binding site at the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Milacemide: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Glutamate and glycine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Milacemide and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jneurosci.org [jneurosci.org]

Milacemide Hydrochloride: A Technical Guide to its Role as a Monoamine Oxidase B (MAO-B) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Milacemide hydrochloride (2-n-pentylaminoacetamide HCl) is a novel neuropsychotropic agent that has been identified as a selective and enzyme-activated inhibitor of monoamine oxidase B (MAO-B).[1] This technical guide provides an in-depth analysis of milacemide's mechanism of action, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of key pathways. Milacemide acts as a prodrug for glycine, and its metabolism is mediated by MAO-B, leading to the formation of glycinamide and subsequently glycine, an inhibitory neurotransmitter.[2] This dual action of MAO-B inhibition and glycine agonism has prompted investigations into its therapeutic potential for various neurological disorders, including epilepsy, Parkinson's disease, and Alzheimer's disease.[1][3][4][5]

Mechanism of Action: MAO-B Inhibition and Glycine Prodrug

Milacemide is a secondary monoamine that serves as a highly selective substrate for the B form of monoamine oxidase.[1][2] Its interaction with MAO-B is complex, acting as both a substrate and an enzyme-activated, partially reversible inhibitor.[1] The metabolism of milacemide by MAO-B is a critical step in its pharmacological activity.

Enzymatic Conversion

MAO-B, an enzyme located on the outer mitochondrial membrane, catalyzes the oxidative deamination of milacemide.[2] This process leads to the formation of two primary metabolites: glycinamide and pentanal. Glycinamide is then further metabolized to the inhibitory neurotransmitter, glycine.[2] The conversion of milacemide to glycine is believed to contribute significantly to its anticonvulsant and neuroprotective properties.[2][6]

The enzymatic conversion of milacemide can be visualized as follows:

MAO-B Inhibition

In addition to being a substrate, milacemide functions as an enzyme-activated inhibitor of MAO-B.[1] This inhibition is specific to the B isoform, with significantly less activity against MAO-A at therapeutic concentrations.[1] The inhibitory activity of milacemide is partially reversible, which contrasts with the irreversible inhibition observed with drugs like L-deprenyl.[1] This property results in a faster recovery of MAO-B activity in vivo.[1]

The selective inhibition of MAO-B by milacemide leads to a reduction in the breakdown of dopamine, a key neurotransmitter in motor control and cognition.[7] This results in increased levels of dopamine in regions like the caudate nucleus, while the levels of its metabolites, dihydroxyphenylacetic acid (DOPAC) and homovanilic acid (HVA), are decreased.[7][8]

Quantitative Data

The following tables summarize the quantitative data on the interaction of milacemide and its analogues with MAO-A and MAO-B from various preclinical studies.

Table 1: In Vitro MAO-B Substrate and Inhibition Constants for Milacemide

| Enzyme Source | Parameter | Value | Reference |

| Rat Brain Mitochondria | Apparent Km | 30-90 µM | [2] |

| Rat Liver Mitochondria | Apparent Km | Higher than brain | [9] |

| Ox Liver Mitochondria | Apparent Km | Significantly higher than rat | [9] |

| Rat Liver MAO-B | Ki | Lower affinity for ox liver | [9] |

| Ox Liver MAO-B | Ki | Lower affinity | [9] |

| Human Brain MAO-B | Sensitivity | Less sensitive than rodent | [9] |

| Human Liver MAO-B | Sensitivity | Less sensitive than rodent | [9] |

Table 2: In Vitro MAO-A Substrate and Inhibition Constants for Milacemide

| Enzyme Source | Parameter | Value | Reference |

| Rat Brain Mitochondria | Apparent Km | ~1,300 µM | [2] |

| Various Mitochondrial MAO-A | Sensitivity | No significant differences | [9] |

Table 3: In Vitro IC50 Values for a Milacemide Analogue

| Compound | Enzyme Source | IC50 (µM) (No Preincubation) | IC50 (µM) (60 min Preincubation) | Reference |

| 2(4-(3-chlorobenzoxy)phenethylamino)acetamide | Rat Liver MAO-B | 0.051 ± 0.008 | 0.027 ± 0.002 | [9] |

| 2(4-(3-chlorobenzoxy)phenethylamino)acetamide | Ox Liver MAO-B | 4.1 ± 0.8 | 3.5 ± 0.4 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

In Vitro MAO-B Inhibition Assay

This protocol describes a typical enzyme inhibition assay to determine the potency of milacemide against MAO-B.

Methodology:

-

Enzyme Preparation: Mitochondrial fractions containing MAO-B are isolated from tissues such as rat brain or liver.[2]

-

Assay Conditions: The assay is typically performed in a phosphate buffer (pH 7.4) at 37°C.

-

Inhibition Measurement: The mitochondrial preparation is pre-incubated with varying concentrations of this compound. The enzymatic reaction is initiated by adding a specific MAO-B substrate, such as benzylamine.

-

Detection: The formation of the product (e.g., benzaldehyde from benzylamine) is measured over time, often using spectrophotometry.

-

Data Analysis: The percentage of inhibition at each milacemide concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then determined.

In Vivo Microdialysis

This protocol outlines the in vivo microdialysis procedure used to measure the effects of milacemide on extracellular levels of neurotransmitters and its metabolites in the brain of freely moving rats.[10]

Methodology:

-

Animal Model: Male Sprague-Dawley rats are commonly used.[10]

-

Surgical Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region of interest, such as the hippocampus or frontal cortex, under anesthesia.[10]

-

Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) solution at a constant low flow rate.

-

Sample Collection: After a stabilization period, dialysate samples are collected at regular intervals before and after the administration of milacemide (e.g., 400 or 800 mg/kg, i.p.).[10]

-

Analysis: The concentrations of milacemide, glycinamide, glycine, and other amino acid neurotransmitters in the dialysate are quantified using analytical techniques such as high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection.[10]

Signaling Pathways and Logical Relationships

The following diagram illustrates the signaling pathway of MAO-B and the inhibitory effect of milacemide.

References

- 1. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

- 2. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. Continuous synthesis method of glycine methyl ester hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. escholarship.org [escholarship.org]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride - Google Patents [patents.google.com]

- 9. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 10. sketchviz.com [sketchviz.com]

Early Preclinical Studies on the Anticonvulsant Effects of Milacemide Hydrochloride: A Technical Guide

Foreword: This document provides a comprehensive technical overview of the early preclinical research on the anticonvulsant properties of milacemide hydrochloride. It is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed examination of the foundational studies that characterized the efficacy and mechanism of action of this compound.

Introduction

This compound (2-(pentylamino)-acetamide) is a glycinamide derivative that was investigated for its potential as an antiepileptic drug.[1][2] Early preclinical studies were crucial in defining its profile as an anticonvulsant. Milacemide was identified as a pro-drug of glycine, readily crossing the blood-brain barrier to exert its effects within the central nervous system (CNS).[3][4] This guide synthesizes the key findings from these seminal studies, focusing on quantitative efficacy data, detailed experimental methodologies, and the proposed mechanisms of action.

Anticonvulsant Efficacy in Preclinical Models

Milacemide demonstrated a distinct profile of anticonvulsant activity across a range of animal models. Its efficacy was most pronounced against seizures induced by the GABA antagonist bicuculline.[1] The quantitative data from these studies are summarized below.

Table 1: Anticonvulsant Activity of Milacemide in Rodent Seizure Models

| Seizure Model | Animal Species | Route of Administration | ED50 (mg/kg) | Primary Outcome | Reference |

| Bicuculline-induced convulsions | Mouse | Oral | 5.7 | Inhibition of convulsions | [1] |

| Pentylenetetrazol-induced convulsions | Mouse | Oral | Less active than against bicuculline | Inhibition of convulsions | [1] |

| Maximal Electroshock (MES) | Mouse | Oral | Marginally active | Inhibition of tonic hind limb extension | [1] |

| Audiogenic seizures (tonic extension) | DBA/2J Mouse | Oral | 109 | Inhibition of tonic extension | [2] |

| Hyperbaric oxygen-induced seizures | Not Specified | Not Specified | 500 | Increased seizure threshold | [3] |

Table 2: Acute Toxicity of Milacemide

| Animal Species | Route of Administration | LD50 (mg/kg) | Reference |

| Mouse | Not Specified | 2585 | [1] |

Mechanism of Action

The anticonvulsant effect of milacemide is primarily attributed to its role as a glycine pro-drug.[3] In the brain, milacemide is metabolized by monoamine oxidase B (MAO-B) to glycinamide, which is then converted to glycine.[5] Glycine is an important co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key component of excitatory neurotransmission.[6] By increasing glycine levels in the CNS, milacemide is thought to modulate NMDA receptor activity, although the precise downstream effects leading to seizure protection are complex.[5][7] An additional mechanism has been proposed in the context of audiogenic seizures, where milacemide may activate a deficient glial (Na+, K+)-ATPase.[2]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections describe the key experimental protocols used in the early evaluation of milacemide.

Animal Models of Seizures

This model assesses the efficacy of a compound against seizures induced by the blockade of GABA-A receptors.

-

Animals: Male mice were used.[1]

-

Procedure:

-

Animals were fasted for a period before drug administration.

-

This compound was administered orally (p.o.).[1]

-

At the time of anticipated peak effect, a convulsant dose of bicuculline was administered.

-

Animals were observed for the presence or absence of clonic and tonic convulsions.

-

The dose of milacemide that protected 50% of the animals from convulsions (ED50) was calculated.[1]

-

The MES test is a model of generalized tonic-clonic seizures and evaluates a compound's ability to prevent seizure spread.

-

Animals: Male mice or rats were used.[1]

-

Procedure:

-

Milacemide was administered orally.[1]

-

At a predetermined time, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) was delivered via corneal electrodes.

-

A drop of anesthetic/electrolyte solution was applied to the eyes before electrode placement.

-

The primary endpoint was the abolition of the tonic hindlimb extension phase of the seizure.

-

DBA/2J mice are genetically susceptible to seizures induced by loud auditory stimuli.

-

Animals: Male DBA/2J mice, typically between 21 and 28 days of age when susceptibility is maximal.[2]

-

Procedure:

-

Milacemide was administered orally.[2]

-

Mice were placed in a sound-attenuating chamber.

-

An auditory stimulus (e.g., 100-120 dB) was presented for a fixed duration.

-

The seizure response was scored, typically consisting of a wild running phase, followed by clonic seizures, tonic extension, and potentially respiratory arrest.

-

The ED50 was calculated based on the prevention of the tonic extension phase.[2]

-

Pharmacokinetic Analysis

Pharmacokinetic studies were essential to understand the absorption, distribution, metabolism, and excretion of milacemide and its metabolites.

-

Animals: Rats were often used for pharmacokinetic studies.[5]

-

Sample Collection: Blood and cerebrospinal fluid (CSF) samples were collected at various time points after milacemide administration.

-

Analytical Method:

-

A high-performance liquid chromatographic (HPLC) technique was developed for the determination of milacemide and its primary metabolite, glycinamide.

-

Milacemide and glycinamide were derivatized with fluorescamine.

-

Analysis was performed using ultraviolet and fluorescence detectors.

-

This method allowed for the quantification of both analytes in plasma and CSF.

-

Discussion and Conclusion

The early preclinical studies of this compound established its profile as an anticonvulsant with a novel mechanism of action. Its potent efficacy against bicuculline-induced seizures suggested a mechanism related to GABAergic neurotransmission, which was later refined to its role as a glycine pro-drug modulating NMDA receptor function.[1][3] The compound exhibited a favorable acute toxicity profile in mice.[1]

The detailed experimental protocols outlined in this guide provided the foundation for our understanding of milacemide's effects. While milacemide showed promise in these initial studies, its development was ultimately halted. Nevertheless, the investigation of milacemide contributed valuable insights into the role of the glycine modulatory site of the NMDA receptor as a potential target for antiepileptic drugs. This body of work continues to be relevant for researchers in the field of epilepsy and neuropharmacology.

References

- 1. Effect of milacemide on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Simple and rapid micro-analytical procedures for the estimation of milacemide and its metabolite glycinamide in rat plasma and cerebrospinal fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticonvulsant activity of milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Initial Research on Milacemide Hydrochloride for Alzheimer's Disease: A Technical Guide

Introduction

Milacemide hydrochloride, a novel compound with a dual mechanism of action, was investigated in the late 1980s and early 1990s as a potential therapeutic agent for Alzheimer's disease (AD). Its theoretical promise stemmed from its role as a prodrug for glycine and its activity as a monoamine oxidase-B (MAO-B) inhibitor.[1] The primary hypothesis was that by increasing synaptic glycine concentrations, milacemide would positively modulate the N-methyl-D-aspartate (NMDA) receptor, a key player in learning and memory processes.[2][3] Despite promising results in preclinical animal models, clinical trials in patients with senile dementia of the Alzheimer's type (SDAT) did not demonstrate efficacy, leading to the discontinuation of its development for this indication.[1][4] This guide provides an in-depth technical overview of the research conducted on this compound for Alzheimer's disease.

Mechanism of Action

Milacemide's therapeutic rationale for Alzheimer's disease was primarily based on its ability to modulate glutamatergic neurotransmission through the NMDA receptor.

-

Glycine Prodrug and NMDA Receptor Modulation : Milacemide readily crosses the blood-brain barrier and is metabolized to glycine.[5] Glycine is an essential co-agonist at the NMDA receptor; its binding to the glycine modulatory site (also known as the glycine-B site) is necessary for the receptor to be activated by glutamate.[3][6][7] The NMDA receptor is critically involved in synaptic plasticity and long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[2][4] The hypothesis was that increasing the availability of glycine in the brain would enhance NMDA receptor function and, consequently, improve cognitive deficits associated with Alzheimer's disease.[2][4]

-

Monoamine Oxidase-B (MAO-B) Inhibition : Milacemide also functions as a reversible inhibitor of MAO-B.[1] MAO-B is an enzyme involved in the degradation of monoamine neurotransmitters, including dopamine. Inhibition of MAO-B can lead to increased levels of these neurotransmitters, which could potentially have modest symptomatic benefits in neurodegenerative diseases.

-

Effects on the GABAergic System : Some studies have indicated that milacemide can increase the content of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, specifically in the substantia nigra.[8] This effect is thought to result from an enhanced synthesis of GABA, possibly through the activation of glutamate decarboxylase.[8] However, the direct relevance of this mechanism to Alzheimer's disease pathology is less clear.

Figure 1: Proposed mechanism of action for this compound.

Preclinical Studies

Initial studies in animal models provided the foundational evidence for milacemide's potential cognitive-enhancing effects. These studies demonstrated that milacemide could reverse memory impairments induced by various amnestic agents and enhance performance in learning tasks.[3]

Experimental Protocols

-

Passive Avoidance Task in Rats : This task assesses learning and memory. Rats were placed in a two-compartment apparatus. Upon entering the dark compartment, they received a mild foot shock. Memory is evaluated by measuring the latency to re-enter the dark compartment at a later time. Milacemide was shown to enhance performance in this task.[3]

-

Spontaneous Alternation in Mice : This task evaluates spatial working memory. Mice are placed in a T-maze and allowed to explore. The sequence of arm entries is recorded. A high rate of alternation (entering a different arm on each trial) indicates intact working memory. Milacemide was found to reverse drug-induced amnesia in this paradigm.[3]

Quantitative Data from Animal Studies

| Study Type | Animal Model | Intervention | Key Finding | Reference |

| Neurochemical Analysis | Rat | 100 mg/kg p.o. milacemide | 33% increase in GABA content in substantia nigra at 3 hours. | [8] |

| Neurochemical Analysis | Rat | 100-400 mg/kg i.p. milacemide | Dose-dependent increase in CSF glycine concentrations (20-190%). | [9] |

| Behavioral Study | Rat | Milacemide | Enhanced performance of shock-motivated passive avoidance task. | [3] |

| Behavioral Study | Mouse | Milacemide | Reversed drug-induced amnesia in a spontaneous alternation paradigm. | [3] |

Clinical Trials

Following the promising preclinical data, milacemide advanced to clinical trials in human subjects with Alzheimer's disease. However, the results were largely disappointing.

Key Phase II/III Study Protocol

A major multicenter, double-blind, placebo-controlled, randomized clinical trial was conducted to evaluate the efficacy and safety of milacemide in patients with SDAT.[1][4]

-

Study Design : Double-blind, placebo-controlled, randomized clinical trial.[1]

-

Setting : Sixteen university-affiliated and private study sites.[1]

-

Patient Population : 228 outpatients diagnosed with SDAT. The age of participants ranged from 49 to 93 years.[1][4]

-

Intervention :

-

Main Outcome Measures :

Figure 2: Workflow of the key milacemide clinical trial.

Clinical Trial Results

The study found no statistically significant improvement in the milacemide-treated group compared to the placebo group on any of the primary outcome measures.[1][4]

| Outcome Measure | Milacemide Group (n=113) | Placebo Group (n=115) | Result | Reference |

| Alzheimer's Disease Assessment Scale (ADAS) | No significant improvement | No significant improvement | No significant difference between groups | [1][4] |

| Mini-Mental State Examination (MMSE) | No significant improvement | No significant improvement | No significant difference between groups | [1][4] |

Safety and Tolerability

A significant concern that arose during clinical trials was the effect of milacemide on liver function.

-

Hepatotoxicity : In the key clinical trial, four subjects receiving milacemide experienced significant elevations in liver enzymes, which necessitated their withdrawal from the study.[1][4] This finding raised safety concerns and was a contributing factor to the discontinuation of its development.

| Adverse Event | Milacemide Group | Placebo Group | Reference |

| Significant Elevation in Liver Enzymes | 4 subjects | Not Reported | [1][4] |

Conclusion and Future Perspectives

The failure of milacemide highlighted the complexities of targeting the glutamatergic system in Alzheimer's disease and underscored the challenge of translating preclinical findings into clinical success. Research subsequently shifted towards exploring other modulators of the NMDA receptor, such as partial agonists of the glycine-B site, in the hope of achieving a better clinical response.[2] While milacemide itself did not fulfill its initial promise for AD, the research provided valuable insights into the role of the NMDA receptor in cognition and informed the ongoing quest for effective disease-modifying therapies.

References

- 1. Milacemide: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Milacemide and other drugs active at glutamate NMDA receptors as potential treatment for dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jwatch.org [jwatch.org]

- 5. researchgate.net [researchgate.net]

- 6. A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of milacemide, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Milacemide effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

Milacemide Hydrochloride: A Technical Guide to its Neuroprotective Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuroprotective properties of milacemide hydrochloride. It delves into its mechanism of action, summarizes key experimental findings, and provides detailed methodologies for the cited experiments.

Core Mechanism of Action

This compound (2-(pentylamino)-acetamide) is a glycine prodrug that readily crosses the blood-brain barrier.[1] Its primary neuroprotective effects are believed to stem from its conversion to glycine in the brain, a process mediated by monoamine oxidase B (MAO-B).[2] Glycine is an important neurotransmitter that acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which is crucial for learning and memory processes.[3]

Beyond its role as a glycine prodrug, milacemide exhibits a multifaceted pharmacological profile, influencing the GABAergic system and catecholamine secretion.

Metabolic Pathway and Interaction with MAO-B

Milacemide is a substrate for MAO-B, which oxidizes it to form glycinamide and subsequently glycine.[2][4] This metabolic conversion is central to its neuroprotective activity. Milacemide also acts as a time-dependent irreversible inhibitor of MAO-B.[4]

Caption: Metabolic Pathway of this compound.

Influence on Neurotransmitter Systems

Milacemide's neuroprotective effects are not limited to the glutamatergic system. It also impacts GABAergic and catecholaminergic pathways.

Caption: Milacemide's Influence on Neurotransmitter Systems.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: Anticonvulsant Activity of Milacemide

| Animal Model | Convulsant | Route of Administration | ED50 (mg/kg) | Activity Duration (hr) |

| Mouse | Bicuculline | Oral | 5.7 | > 48 |

| Mouse | Pentylenetetrazol | Oral | Less Active | - |

| Mouse | Electroshock | Oral | Marginally Active | - |

Data sourced from a study on the anticonvulsant activity of milacemide.[5]

Table 2: Effect of Milacemide on GABA Levels in Rat Substantia Nigra

| Dose (mg/kg, p.o.) | Time Post-Administration (hr) | % Increase in GABA Content |

| 100 | 2 | 28 |

| 100 | 3 | 33 |

| 100 | 4 | 38 |

Data from a study on the effect of milacemide on the rat brain gamma-aminobutyric acid system.[6]

Table 3: Effect of Milacemide on Amino Acid Levels in Rat Cerebrospinal Fluid

| Dose (mg/kg, i.p.) | Amino Acid | % Change |

| 100-400 | Glycine | +20 to +190 (Dose-dependent) |

| 400 | Serine | +20 to +25 |

| 400 | Taurine | +20 to +25 |

| 400 | Alanine | Decrease |

Data from a study on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid.[7]

Table 4: Interaction of Milacemide with Monoamine Oxidase

| Enzyme | Interaction | Ki (µM) | Apparent Km (µM) | Vmax (nmol/min/mg) |

| MAO-A | Reversible competitive inhibitor | 115 ± 35 | - | - |

| MAO-B | Substrate and Irreversible inhibitor | 331 ± 185 | 49 ± 4.7 | 1.1 ± 0.2 |

Data from a study on the interactions of milacemide with monoamine oxidase.[4]

Experimental Protocols

Anticonvulsant Activity Assessment in Mice

Objective: To determine the efficacy of milacemide against chemically and electrically induced seizures.

Methodology:

-

Animal Model: Male mice.

-

Drug Administration: Milacemide was administered orally at varying doses.

-

Induction of Convulsions:

-

Chemical Convulsants: Bicuculline, pentylenetetrazol, picrotoxin, strychnine, 3-mercaptopropionic acid, allylglycine, isoniazid, and thiosemicarbazide were administered to induce seizures.

-

Electroshock: Maximal electroshock seizures were induced via corneal electrodes.

-

-

Observation: Animals were observed for the presence or absence of clonic and tonic convulsions.

-

Data Analysis: The median effective dose (ED50) was calculated for protection against bicuculline-induced seizures.

Caption: Experimental Workflow for Anticonvulsant Testing.

Measurement of GABA Content in Rat Brain

Objective: To quantify the effect of milacemide on GABA levels in specific brain regions.

Methodology:

-

Animal Model: Male rats.

-

Drug Administration: Milacemide was administered orally at doses ranging from 25 to 100 mg/kg.

-

Tissue Collection: At various time points (2, 3, 4, and 6 hours) post-administration, rats were sacrificed, and the substantia nigra was dissected.

-

GABA Measurement: GABA content in the tissue homogenates was determined using a standard biochemical assay.

-

Data Analysis: GABA levels were compared between milacemide-treated and control groups. The study also investigated the effect of milacemide after degeneration of the striato-nigral GABAergic pathway.[6]

In Vitro Catecholamine Release from Bovine Chromaffin Cells

Objective: To investigate the direct effect of milacemide on catecholamine secretion.

Methodology:

-

Cell Culture: Isolated bovine adrenal chromaffin cells were used.

-

Treatment: Cells were incubated with varying concentrations of milacemide, glycineamide, and glycine.

-

Catecholamine Measurement: The release of catecholamines into the supernatant was quantified.

-

Inhibition Studies: The effect of selective MAO-B inhibitors ((-)-deprenyl and AGN 1135) on milacemide-induced catecholamine release was assessed.[1]

Clinical Evidence and Limitations

A double-blind, placebo-controlled, randomized clinical trial was conducted to evaluate the efficacy of milacemide (1200 mg/day for 1 month) in 228 patients with senile dementia of the Alzheimer type (SDAT).[8] The study found no significant improvement in any of the outcome measures, including the Alzheimer's Disease Assessment Scale and the Mini-Mental State Examination.[8] Furthermore, significant elevations in liver enzymes were observed in four subjects, leading to their withdrawal from the study.[8] These findings suggest that milacemide is not an effective treatment for enhancing cognition in SDAT patients.[8]

Conclusion and Future Directions

This compound demonstrates clear neuroprotective properties in preclinical models, primarily through its conversion to glycine and subsequent modulation of the NMDA receptor, as well as its influence on the GABAergic system. The quantitative data from animal studies are promising. However, the lack of efficacy and observed hepatotoxicity in a clinical trial for Alzheimer's disease have halted its development for this indication.

Future research could explore the potential of milacemide in other neurological disorders where excitotoxicity and GABAergic dysfunction play a role, such as epilepsy. Further investigation into its specific interactions with MAO-B and the downstream effects of its metabolites may also uncover new therapeutic avenues. A more thorough understanding of its toxicity profile is essential for any future clinical development.

References

- 1. Effects of the glycine prodrug milacemide (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of the neurotransmitter glycine from the anticonvulsant milacemide is mediated by brain monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The interactions of milacemide with monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of milacemide, a glycinamide derivative, on the rat brain gamma-aminobutyric acid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Milacemide effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Milacemide: a placebo-controlled study in senile dementia of the Alzheimer type - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Protocol for In Vivo Administration of Milacemide Hydrochloride in Rodents

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide hydrochloride is a glycine prodrug that has been investigated for its potential nootropic and neuroprotective effects. As a precursor to the neurotransmitter glycine, milacemide indirectly modulates the N-methyl-D-aspartate (NMDA) receptor, playing a role in learning, memory, and neuronal plasticity.[1] This document provides detailed protocols for the in vivo administration of this compound in rodent models, along with methodologies for key behavioral and neurochemical experiments to assess its efficacy.

Mechanism of Action

Milacemide readily crosses the blood-brain barrier and is metabolized by monoamine oxidase B (MAO-B) into glycinamide, which is then converted to glycine.[2] Glycine acts as a co-agonist at the glycine binding site of the NMDA receptor, potentiating its activation by glutamate.[3][4][5] This modulation of NMDA receptor activity is believed to underlie the cognitive-enhancing and anticonvulsant properties of milacemide.

Data Presentation

The following tables summarize quantitative data from various studies on the administration of this compound in rodents.

Table 1: Pharmacokinetic Parameters of Milacemide in Rats (Intraperitoneal Administration)

| Dose (mg/kg, i.p.) | Analyte | Matrix | Cmax | Tmax | t1/2 |

| 100 | Milacemide | Serum | Dose-dependent increase | - | - |

| 200 | Milacemide | Serum | Dose-dependent increase | - | - |

| 400 | Milacemide | Serum | Dose-dependent increase | - | - |

| 100 | Glycinamide | Serum | Dose-dependent increase | - | - |

| 200 | Glycinamide | Serum | Dose-dependent increase | - | - |

| 400 | Glycinamide | Serum | Dose-dependent increase | - | - |

| 100 | Glycinamide | CSF | ~2.5x Serum Cmax | - | - |

| 200 | Glycinamide | CSF | ~3.2x Serum Cmax | - | - |

| 400 | Glycinamide | CSF | ~4.1x Serum Cmax | - | - |

| 200 | Glycine | CSF | Significant increase | - | Elevated for >7h |

| 400 | Glycine | CSF | Significant increase | - | Elevated for >7h |

Data compiled from studies investigating the pharmacokinetics of milacemide and its metabolites in rats.[6] Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and t1/2 (Half-life) values were not always explicitly stated and are indicated as "-". CSF refers to Cerebrospinal Fluid.

Table 2: Effective Doses of Milacemide in Rodent Models

| Species | Model | Administration Route | Effective Dose (mg/kg) | Observed Effect |

| Mouse | Bicuculline-induced convulsions | Oral | 5.7 (ED50) | Inhibition of convulsions |

| Rat | Passive Avoidance Task | - | - | Enhanced performance |

| Mouse | Spontaneous Alternation Task | - | - | Reversal of drug-induced amnesia |

| Mouse | Morris Water Maze | - | 10 | Faster task acquisition |

| Rat | Neurochemical Analysis | i.p. | 100, 200, 400 | Dose-dependent increase in CSF glycine |

This table summarizes effective doses of milacemide in various behavioral and neurochemical paradigms.[1][7]

Table 3: Safety and Toxicology of Milacemide

| Species | Parameter | Route | Value |

| Mouse | LD50 | - | 2585 mg/kg |

LD50 (Lethal Dose, 50%) provides a measure of the acute toxicity of a substance.[1]

Experimental Protocols

1. Preparation and Administration of this compound Solution

This protocol describes the preparation of this compound for intraperitoneal or oral administration in rodents.

Materials:

-

This compound powder

-

Vehicle:

-

Sterile Water for Injection

-

Sterile 0.9% Saline

-

Dimethyl sulfoxide (DMSO)

-

-

Sterile tubes

-

Vortex mixer

-

Appropriate gauge needles and syringes for administration

Procedure:

-

Vehicle Selection: The choice of vehicle depends on the required concentration and the experimental design. This compound is water-soluble. For most applications, sterile water or 0.9% saline are the preferred vehicles. For formulations requiring higher concentrations, a small amount of DMSO can be used to initially dissolve the compound, followed by dilution with saline. A common formulation for compounds with low water solubility is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. However, given milacemide's solubility, a simple aqueous solution is likely sufficient.

-

Calculation of Dosage: Calculate the total amount of this compound needed based on the desired dose (mg/kg), the weight of the animals, and the injection volume.

-

Dissolution:

-

Weigh the required amount of this compound powder and place it in a sterile tube.

-

Add the chosen vehicle to the desired final concentration.

-

Vortex thoroughly until the powder is completely dissolved.

-

-

Administration:

-

Intraperitoneal (i.p.) Injection: Administer the solution into the lower quadrant of the abdomen, being careful to avoid the internal organs.

-

Oral Gavage (p.o.): Use a gavage needle to administer the solution directly into the stomach.

-

-

Control Group: Administer the vehicle solution alone to the control group of animals.

2. Passive Avoidance Task

This task assesses long-term memory based on fear conditioning.

Apparatus:

-

A two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with a grid for delivering a mild foot shock.

Procedure:

-

Habituation (Day 1):

-

Place the rodent in the light compartment and allow it to explore for a set period (e.g., 60 seconds).

-

Open the guillotine door. Rodents have a natural tendency to enter the dark compartment.

-

Once the animal has fully entered the dark compartment, close the door.

-

After a brief period in the dark (e.g., 30 seconds), return the animal to its home cage.

-

-

Training (Acquisition Trial - Day 1):

-

Administer this compound or vehicle at a predetermined time before the training (e.g., 30-60 minutes).

-

Place the animal in the light compartment.

-

Open the guillotine door.

-

When the animal enters the dark compartment, close the door and deliver a mild, brief foot shock (e.g., 0.5 mA for 2 seconds).

-

Return the animal to its home cage.

-

-

Retention Test (Day 2):

-

Place the animal back into the light compartment.

-

Open the guillotine door and record the latency to enter the dark compartment (step-through latency). A longer latency is indicative of better memory of the aversive stimulus.

-

A cut-off time (e.g., 300 seconds) is typically set.

-

3. Spontaneous Alternation Task

This task assesses spatial working memory based on the innate tendency of rodents to explore novel environments.

Apparatus:

-

A Y-maze or T-maze with three identical arms.

Procedure:

-

Administration: Administer this compound or vehicle at a predetermined time before the task.

-

Testing:

-

Place the animal at the end of one arm and allow it to freely explore the maze for a set period (e.g., 8 minutes).

-

Record the sequence of arm entries. An arm entry is counted when all four paws are within the arm.

-

An alternation is defined as consecutive entries into three different arms.

-

-

Data Analysis:

-

Calculate the percentage of alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100

-

A higher percentage of alternation suggests better spatial working memory.

-

Visualizations

Signaling Pathway of Milacemide

Caption: Metabolic pathway and mechanism of action of milacemide.

Experimental Workflow for Behavioral Testing

Caption: General workflow for in vivo behavioral studies with milacemide.

References

- 1. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the glycine prodrug milacemide (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycine-dependent activation of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Antiepileptic drug pharmacokinetics and neuropharmacokinetics in individual rats by repetitive withdrawal of blood and cerebrospinal fluid: milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Milacemide treatment in mice enhances acquisition of a Morris-type water maze task - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols for the Quantification of Milacemide Hydrochloride and its Metabolites by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide hydrochloride is a pro-drug that readily crosses the blood-brain barrier and is metabolized to glycine, an inhibitory neurotransmitter. Its potential as an anticonvulsant and neuroprotective agent has led to interest in its pharmacokinetic and metabolic profile. Accurate and reliable quantification of milacemide and its primary metabolite, glycinamide, in biological matrices is crucial for preclinical and clinical studies. This document provides detailed application notes and protocols for the determination of milacemide and its metabolites using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and fluorescence detection.

Metabolic Pathway of Milacemide

The primary metabolic pathway of milacemide involves oxidative deamination catalyzed by monoamine oxidase B (MAO-B). This initial step cleaves the pentylamine group, yielding two primary metabolites: glycinamide and pentanoic acid. Glycinamide can be further metabolized to glycine. Understanding this pathway is essential for designing analytical methods that can accurately quantify the parent drug and its key metabolites.

Metabolic conversion of milacemide.

HPLC Method for Quantification

A widely used method for the analysis of milacemide and glycinamide involves pre-column derivatization with fluorescamine, followed by reversed-phase HPLC with fluorescence and UV detection. Fluorescamine reacts with primary amines to form fluorescent pyrrolinone products, enhancing the sensitivity and selectivity of the assay.[1]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for milacemide and its metabolite glycinamide in rat plasma and cerebrospinal fluid (CSF) using an HPLC method with fluorescamine derivatization.[1]

| Analyte | Matrix | Limit of Detection (LOD) |

| Milacemide | Plasma | 2.0 µg/mL |

| Milacemide | CSF | 0.5 µg/mL |

| Glycinamide | Plasma | 0.5 µg/mL |

| Glycinamide | CSF | 0.5 µg/mL |

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a general procedure for the extraction of milacemide and its metabolites from plasma samples by protein precipitation.

Materials:

-

Plasma samples

-

Acetonitrile (ACN), ice-cold

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Refrigerated microcentrifuge

Procedure:

-

Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant is now ready for the derivatization step.

Pre-column Derivatization with Fluorescamine

Materials:

-

Supernatant from sample preparation

-

Borate buffer (0.2 M, pH 9.0)

-

Fluorescamine solution (1 mg/mL in acetone)

-

Vortex mixer

Procedure:

-

To 100 µL of the supernatant, add 50 µL of borate buffer (0.2 M, pH 9.0).

-

Vortex briefly to mix.

-

Add 50 µL of the fluorescamine solution.

-

Vortex immediately for 10 seconds. The reaction is rapid.

-

The derivatized sample is now ready for HPLC analysis.

HPLC Analysis

The following are recommended starting conditions for the HPLC analysis. Method optimization may be required depending on the specific instrumentation and column used.

| Parameter | Recommended Conditions |

| HPLC System | A standard HPLC system with a fluorescence and a UV detector is required. |

| Column | Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase | A gradient of Solvent A (e.g., 20 mM phosphate buffer, pH 7.0) and Solvent B (e.g., Acetonitrile) can be used. A typical gradient could be starting at 20% B, increasing to 80% B over 15 minutes. |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Fluorescence Detector | Excitation: ~390 nm, Emission: ~475 nm |

| UV Detector | Wavelength: ~254 nm |

| Column Temperature | Ambient or controlled at 25°C |

Experimental Workflow

The following diagram illustrates the complete workflow for the quantification of milacemide and its metabolites from biological samples.

HPLC quantification workflow.

Conclusion

The described HPLC method with pre-column fluorescamine derivatization provides a sensitive and reliable approach for the quantification of milacemide and its primary metabolite, glycinamide, in biological fluids. The detailed protocols for sample preparation and HPLC analysis serve as a valuable resource for researchers in the fields of pharmacology, drug metabolism, and neurochemistry. Adherence to these guidelines will facilitate the generation of high-quality data for pharmacokinetic and pharmacodynamic studies of milacemide.

References

Application Notes and Protocols for Measuring Glycine Level Changes After Milacemide Hydrochloride Administration Using In Vivo Microdialysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Milacemide hydrochloride is a neuropsychotropic agent that functions as a glycine prodrug.[1] Upon crossing the blood-brain barrier, it is metabolized by monoamine oxidase B (MAO-B) into glycinamide and subsequently to glycine.[2][3] Glycine is a crucial amino acid neurotransmitter in the central nervous system (CNS) with a dual role. It is the primary inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a mandatory co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors.[4][5] The NMDA receptor is pivotal for synaptic plasticity, learning, and memory.[1][4]

By increasing synaptic glycine concentrations, milacemide enhances NMDA receptor function, which has shown potential for improving cognitive performance and has been investigated for its anticonvulsant properties.[1][6][7] In vivo microdialysis is a powerful technique to monitor real-time changes in the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals, providing valuable insights into the pharmacodynamic effects of drugs like milacemide.[5]

These application notes provide a detailed framework for utilizing in vivo microdialysis to quantify the effects of this compound on extracellular glycine levels in the rat hippocampus, a brain region critical for learning and memory.

Signaling Pathway and Metabolic Conversion

Metabolic Conversion of Milacemide to Glycine

Milacemide acts as a prodrug, meaning it is administered in an inactive form and is converted to the active compound, glycine, within the brain. This conversion is a two-step enzymatic process primarily mediated by MAO-B.

Caption: Metabolic pathway of milacemide to glycine.

Glycine's Role at the NMDA Receptor

Increased extracellular glycine from milacemide metabolism enhances the activity of NMDA receptors. Glycine binds to the Glycine Binding Site (formerly known as the NR1 subunit) of the NMDA receptor, acting as a co-agonist. The primary agonist, glutamate, binds to the Glutamate Binding Site (formerly NR2). The simultaneous binding of both glycine and glutamate, coupled with the depolarization of the postsynaptic membrane to relieve a magnesium (Mg2+) block, is required for the ion channel to open, allowing an influx of calcium (Ca2+) and sodium (Na+). This influx triggers downstream signaling cascades essential for synaptic plasticity.

Caption: Glycine's co-agonist action at the NMDA receptor.

Data Presentation: Effects of Milacemide on Glycine Levels

The following table summarizes the expected changes in extracellular glycine concentrations in the rat hippocampus following intraperitoneal (i.p.) administration of this compound. The data is based on findings from a key study where milacemide administration led to a significant, dose-dependent increase in hippocampal glycine.[6]

Note: The exact baseline and peak concentration values from the primary study by Reynolds et al. (1996) are not publicly available. The values presented here are illustrative estimates. The baseline concentration is derived from typical values reported in rat spinal cord microdialysis studies.[2] The percentage increases are based on a study of milacemide's effects on cerebrospinal fluid (CSF) glycine levels, which showed a 20-190% increase with 200-400 mg/kg doses.[6] It is crucial for researchers to establish their own baseline values.

| Brain Region | Drug/Dose | Basal Glycine (µM) (Estimated) | Peak Glycine (µM) (Estimated) | % Increase (from Basal) | Time to Peak |

| Hippocampus | Vehicle | 2.6 ± 0.3 | No significant change | ~0% | N/A |

| Milacemide (400 mg/kg, i.p.) | 2.6 ± 0.3 | ~5.7 | ~120% | 1-2 hours | |

| Milacemide (800 mg/kg, i.p.) | 2.6 ± 0.3 | ~7.5 | ~190% | 1-2 hours | |

| Frontal Cortex | Milacemide (400-800 mg/kg, i.p.) | N/A | No significant change | ~0% | N/A |

Experimental Workflow

The overall experimental process involves several key stages, from probe construction and surgical implantation to data analysis.

Caption: Workflow for a typical microdialysis experiment.

Detailed Experimental Protocols

Protocol 1: In Vivo Microdialysis

This protocol details the surgical implantation of the microdialysis probe and the subsequent sample collection.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Stereotaxic frame

-

Anesthetic (e.g., isoflurane or ketamine/xylazine)

-

Microdialysis probes (concentric design, 2-4 mm membrane length, 20 kDa molecular weight cutoff)

-

Microinfusion pump

-

Perfusion fluid: Artificial cerebrospinal fluid (aCSF), filtered and degassed. Composition (in mM): 147 NaCl, 4 KCl, 2.3 CaCl₂, 1.0 MgCl₂, pH 7.4.

-

Fraction collector (refrigerated at 4°C)

-

Dental cement

Procedure:

-

Anesthesia and Surgery: Anesthetize the rat and secure it in the stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.

-

Probe Implantation: Drill a small burr hole over the target brain region. For the hippocampus, typical coordinates relative to bregma are: AP -5.6 mm, ML ±4.8 mm, DV -7.0 mm.

-

Slowly lower the microdialysis probe to the target coordinates.

-

Secure the probe to the skull using dental cement and anchor screws.

-

Recovery: Allow the animal to recover from surgery for at least 24-48 hours in its home cage. This period is critical to minimize the acute effects of tissue injury from probe implantation.

-

Experiment Day: Connect the probe inlet to the microinfusion pump and the outlet to the refrigerated fraction collector.

-

Probe Perfusion: Begin perfusing the probe with aCSF at a constant, low flow rate (e.g., 1.0 - 2.0 µL/min).

-

Equilibration and Baseline: Allow the system to equilibrate for at least 60-90 minutes. Following equilibration, collect at least 3-4 baseline samples (e.g., one 20-minute sample each) to establish a stable basal glycine level.

-

Drug Administration: Administer this compound (e.g., 400 or 800 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

-

Post-Injection Sampling: Continue collecting dialysate fractions at regular intervals (e.g., every 20 minutes) for a period of 3-4 hours to monitor the time-course of glycine concentration changes.

-

Sample Storage: Immediately store collected samples at -80°C until analysis.

-

Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain with formalin. Brain slices should be prepared to histologically verify the correct placement of the microdialysis probe.

Protocol 2: Glycine Quantification by HPLC with Fluorescence Detection

This protocol describes the analysis of glycine in the microdialysate samples using High-Performance Liquid Chromatography (HPLC) with pre-column derivatization.

Materials:

-

HPLC system with a fluorescence detector and a C18 reverse-phase column.

-

Derivatization reagent: o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol).

-

Mobile Phase A: Sodium acetate buffer.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Glycine standards of known concentrations.

-

Borate buffer (pH 10.2).

Procedure:

-

Standard Curve Preparation: Prepare a series of glycine standards in aCSF (e.g., ranging from 0.5 µM to 20 µM) to generate a standard curve for quantification.

-

Sample Derivatization:

-

In a microvial, mix a small volume of the dialysate sample or standard (e.g., 10 µL) with borate buffer.

-

Add the OPA/thiol reagent. The reaction of OPA with the primary amine of glycine forms a highly fluorescent isoindole derivative.

-

Allow the reaction to proceed for a short, consistent time (e.g., 1-2 minutes) at room temperature before injection into the HPLC system. Automated derivatization via an autosampler is highly recommended for consistency.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto the C18 column.

-

Separate the amino acids using a gradient elution program, starting with a low percentage of Mobile Phase B and gradually increasing it to elute the components.

-

Set the fluorescence detector to the appropriate excitation and emission wavelengths for OPA-derivatized amino acids (typically Ex: 340 nm, Em: 455 nm).

-

-

Quantification:

-

Identify the glycine peak in the chromatogram based on its retention time, as determined by the glycine standards.

-

Integrate the peak area for glycine in each sample.

-

Calculate the concentration of glycine in the dialysate samples by comparing their peak areas to the standard curve.

-

Express the results as a percentage change from the average baseline concentration for each animal.

-

Conclusion

The combination of in vivo microdialysis and HPLC with fluorescence detection provides a robust and sensitive method for quantifying the pharmacodynamic effects of the glycine prodrug this compound. This approach allows for the direct measurement of region-specific increases in extracellular glycine, offering critical data for understanding the drug's mechanism of action and its potential therapeutic applications in disorders involving NMDA receptor hypofunction. Careful adherence to surgical, experimental, and analytical protocols is essential for obtaining reliable and reproducible results.

References

- 1. A microdialysis study of glycinamide, glycine and other amino acid neurotransmitters in rat frontal cortex and hippocampus after the administration of milacemide, a glycine pro-drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative Pro-cognitive and Neurochemical Profiles of Glycine Modulatory Site Agonists and Glycine Reuptake Inhibitors in the Rat: Potential Relevance to Cognitive Dysfunction and Its Management - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Top 183 Naunyn-schmiedebergs Archives of Pharmacology papers published in 1998 [scispace.com]

- 4. Milacemide, a glycine prodrug, enhances performance of learning tasks in normal and amnestic rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Overview of Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Milacemide effects on the temporal inter-relationship of amino acids and monoamine metabolites in rat cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing Milacemide Hydrochloride Efficacy in Animal Models of Epilepsy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of various animal models of epilepsy to assess the anticonvulsant efficacy of milacemide hydrochloride. Detailed protocols for key experimental models are provided, along with a summary of efficacy data and visualizations of experimental workflows and the proposed mechanism of action.

Introduction

This compound (2-N-pentylaminoacetamide) is an anticonvulsant agent and a glycine prodrug that readily crosses the blood-brain barrier.[1][2] Its efficacy has been evaluated in several preclinical animal models of epilepsy, which are crucial for determining its potential therapeutic utility. These models are designed to mimic different aspects of human epilepsy, from generalized tonic-clonic seizures to focal seizures and the process of epileptogenesis. This document outlines the methodologies for the Maximal Electroshock (MES), Pentylenetetrazol (PTZ), and Kindling models, which are standard preclinical assays for screening potential antiepileptic drugs.

Mechanism of Action

Milacemide is metabolized by monoamine oxidase B (MAO-B) in the brain to form its active metabolites, including glycine.[2] Glycine is an inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors, which are involved in excitatory neurotransmission. The anticonvulsant properties of milacemide are thought to be mediated by an enhancement of inhibitory neurotransmission and modulation of excitatory pathways.[3][4] It has been shown to be particularly effective against convulsions induced by the GABA-A receptor antagonist bicuculline.[5]

Caption: Proposed mechanism of action of this compound.

Quantitative Efficacy Data

The anticonvulsant efficacy of this compound has been quantified in several animal models. The following table summarizes the median effective dose (ED50) required to produce a therapeutic effect in 50% of the tested animal population.

| Animal Model | Species | Seizure Type | Endpoint | Milacemide HCl ED50 | Citation |

| Bicuculline-induced | Mouse | Clonic-Tonic | Inhibition of convulsions | 5.7 mg/kg (oral) | [5] |

| Pentylenetetrazol-induced | Mouse | Clonic | Inhibition of convulsions | Less active than against bicuculline | [5] |

| Maximal Electroshock (MES) | Mouse | Tonic Extension | Abolition of hindlimb tonic extension | Marginally active | [5] |

| Audiogenic Seizures | DBA/2J Mice | Tonic Extension | Inhibition of tonic extension | 109 mg/kg (oral) | [6] |

Experimental Protocols

Detailed protocols for the most common animal models used to evaluate the efficacy of this compound are provided below.

Maximal Electroshock (MES) Seizure Model

The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.[7]

Experimental Workflow:

Caption: Workflow for the Maximal Electroshock (MES) seizure test.

Protocol:

-

Animals: Use male CF-1 mice or Sprague-Dawley rats, acclimated to the laboratory environment for at least 3-7 days.[8]

-

Drug Administration: Administer this compound or vehicle control orally (p.o.) or intraperitoneally (i.p.).

-

Pre-treatment Time: Allow for a pre-treatment period based on the pharmacokinetic profile of this compound to ensure peak brain concentrations at the time of testing.

-

Anesthesia: Apply a drop of 0.5% tetracaine hydrochloride solution to the corneas of each animal for local anesthesia.[7]

-

Stimulation: Deliver a 60 Hz alternating current (50 mA for mice, 150 mA for rats) for 0.2 seconds via corneal electrodes.[7]

-

Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure.

-

Endpoint: The primary endpoint is the abolition of the hindlimb tonic extensor component of the seizure.[7]

-

Data Analysis: Calculate the ED50 value using probit analysis, which is the dose that protects 50% of the animals from the tonic hindlimb extension.[8]

Pentylenetetrazol (PTZ)-Induced Seizure Model

The subcutaneous PTZ test is a model for myoclonic and absence seizures and is used to identify compounds that elevate the seizure threshold.[9]

Experimental Workflow:

Caption: Workflow for the Pentylenetetrazol (PTZ)-induced seizure test.

Protocol:

-

Animals: Use male mice (e.g., C57BL/6) or rats, acclimated to the facility.

-

Drug Administration: Administer this compound or vehicle control (p.o. or i.p.).

-

Pre-treatment Time: Allow for an appropriate pre-treatment period.

-

PTZ Injection: Administer a subcutaneous (s.c.) or intraperitoneal (i.p.) injection of PTZ at a dose known to induce seizures in the majority of animals (e.g., 85 mg/kg s.c. for mice).

-

Observation: Immediately after PTZ injection, place the animal in an observation chamber and record its behavior for at least 30 minutes.

-

Endpoints:

-

Latency: Time to the onset of the first myoclonic jerk and/or generalized clonic seizure.

-

Seizure Score: Grade the seizure severity using a standardized scale (e.g., Racine's scale).

-

Protection: Absence of generalized clonic seizures within the observation period.

-

-

Data Analysis: Compare the latency to seizure, seizure scores, and the percentage of protected animals between the drug-treated and vehicle-treated groups. Calculate the ED50 for protection against generalized seizures.

Kindling Model of Epilepsy

Kindling is a chronic model of epilepsy that reflects the process of epileptogenesis, where repeated sub-convulsive stimuli lead to the development of full-blown seizures.[10][11] This model is useful for testing a drug's effect on the development and expression of epilepsy.

Experimental Workflow:

References

- 1. Double-blind study of milacemide in hospitalized therapy-resistant patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of the glycine prodrug milacemide (2-N-pentylaminoacetamide) on catecholamine secretion from isolated adrenal medulla chromaffin cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Microionophoretic study with milacemide, a glycine precursor, on mammalian central nervous system cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticonvulsant activity of milacemide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of milacemide on audiogenic seizures and cortical (Na+, K+)-ATPase of DBA/2J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 8. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 10. Pentylenetetrazol (PTZ) kindling model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Procedures for Electrical and Chemical Kindling Models in Rats and Mice | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Cell-Based Assay for Determining MAO-B Inhibition by Milacemide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, particularly dopamine.[1][2] Its inhibition is a well-established therapeutic strategy for neurodegenerative conditions such as Parkinson's disease.[2] Milacemide hydrochloride (2-n-pentylaminoacetamide HCl) is recognized as a selective, enzyme-activated, and partially reversible inhibitor of MAO-B.[1] This document provides detailed application notes and protocols for a cell-based assay to determine the inhibitory activity of this compound on MAO-B, utilizing the human neuroblastoma cell line SH-SY5Y, which is a well-established model for neuronal studies.

Principle of the Assay

This protocol describes a fluorometric cell-based assay to measure MAO-B activity. The assay relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a MAO substrate. In the presence of horseradish peroxidase (HRP), a probe such as Amplex Red (N-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ to produce a highly fluorescent product, resorufin. The fluorescence intensity is directly proportional to the MAO-B activity. By treating cells with varying concentrations of this compound, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative Data Summary

The following table summarizes the kinetic parameters of milacemide as an inhibitor and substrate of MAO-A and MAO-B, primarily derived from studies using mitochondrial preparations. It is important to note that these values may differ in a whole-cell context.

| Parameter | Enzyme | Value | Species | Source |

| Apparent K_m | MAO-B | 49 ± 4.7 µM | Rat | [3] |

| MAO-B | 30-90 µM | Rat, Human, Bovine | [4] | |

| MAO-A | ~1,300 µM | Rat, Human, Bovine | [4] | |

| K_i | MAO-B | 331 ± 185 µM | Rat | [3] |

| MAO-A | 115 ± 35 µM | Rat | [3] | |

| V_max | MAO-B | 1.1 ± 0.2 nmol/min/mg | Rat | [3] |

Experimental Protocols